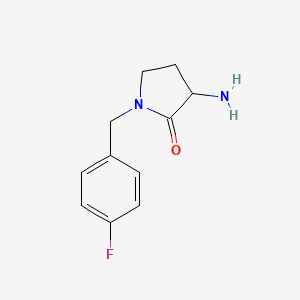

3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one

Description

Significance of Pyrrolidinone Derivatives in Drug Discovery

The pyrrolidinone ring is a versatile and valuable scaffold for the design of new drugs. nih.gov Its five-membered structure provides a three-dimensional framework that can be strategically modified to interact with a variety of biological targets. sigmaaldrich.com This structural versatility allows medicinal chemists to fine-tune the pharmacological properties of molecules, including their binding affinity, selectivity, and pharmacokinetic profiles. nih.gov

The significance of pyrrolidinone derivatives is underscored by their broad spectrum of pharmacological activities. Research has demonstrated that compounds incorporating this core structure exhibit antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. pharmaffiliates.comsigmaaldrich.com This wide range of bioactivity makes the pyrrolidinone nucleus a focal point for the development of treatments for diverse diseases.

Furthermore, the pyrrolidinone motif is a key component in several well-known, clinically approved drugs. Examples include:

Piracetam: A nootropic agent known for its cognitive-enhancing effects.

Levetiracetam: An anticonvulsant medication used in the treatment of epilepsy.

Doxapram: A respiratory stimulant. acrotein.com

Ethosuximide: A medication used to treat absence seizures. acrotein.com

The successful application of these drugs validates the pyrrolidinone scaffold as a core element in developing effective therapeutic agents, cementing its importance in the landscape of medicinal chemistry.

Overview of the 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one (B1522603) Chemical Compound within Pyrrolidinone Chemistry

Within the vast family of pyrrolidinone derivatives is the specific compound this compound. While detailed research exclusively focused on this molecule is not extensively published, its structure can be analyzed by its constituent parts to understand its chemical significance and potential role in medicinal chemistry.

The compound is built upon the foundational pyrrolidin-2-one ring, which provides the core scaffold. Attached to this ring are two key substituents that define its chemical character:

A 3-Amino Group: The presence of an amino (-NH2) group at the third position of the ring is significant. The 3-aminopyrrolidine (B1265635) scaffold is explored in drug discovery for its potential as a building block for kinase inhibitors, which are crucial in cancer therapy. pharmaffiliates.com The amino group provides a site for hydrogen bonding and can be a key pharmacophoric feature for interaction with biological targets.

A 1-(4-fluorobenzyl) Group: This substituent is attached to the nitrogen atom of the pyrrolidinone ring. The benzyl (B1604629) group provides a rigid, aromatic structure, while the fluorine atom at the para-position of the phenyl ring can significantly alter the molecule's properties. Fluorine is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and increase bioavailability.

The combination of the established pyrrolidinone core with these specific functional groups suggests that this compound is a compound of interest for synthetic and medicinal chemistry research, potentially as an intermediate or a candidate for library synthesis in drug discovery programs.

Chemical Compound Properties

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₁H₁₃FN₂O |

| Molecular Weight | 224.23 g/mol |

| Core Scaffold | Pyrrolidin-2-one |

| Key Substituents | 3-Amino, 1-(4-fluorobenzyl) |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)7-14-6-5-10(13)11(14)15/h1-4,10H,5-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTSOAHIPGLFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C1N)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247800-80-1 | |

| Record name | 3-amino-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Amino 1 4 Fluorobenzyl Pyrrolidin 2 One and Analogues

Established Synthetic Routes to Pyrrolidin-2-one Derivatives

The synthesis of pyrrolidin-2-one derivatives can be broadly categorized into two main approaches: the construction of the pyrrolidinone ring from acyclic precursors and the functionalization of a pre-formed ring.

Ring Construction Strategies

Several methods have been developed for the de novo synthesis of the pyrrolidin-2-one ring system. These strategies often involve intramolecular cyclization reactions of appropriately functionalized linear precursors.

One of the most common methods involves the lactamization of γ-aminobutyric acid (GABA) analogues . This can be achieved through thermal dehydration or by using coupling agents to facilitate the intramolecular amide bond formation.

Another versatile approach is the Michael addition followed by cyclization . This strategy typically involves the addition of a nitrogen nucleophile to an α,β-unsaturated ester, followed by an intramolecular condensation to form the lactam ring. For instance, the reaction of primary amines with itaconic acid or its esters can yield 3-carboxymethyl-pyrrolidin-2-one derivatives, which can be further functionalized. A study on the synthesis of 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives utilized the reaction of itaconic acid with substituted benzylamines in toluene, leading to the formation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acids. uran.ua

Ring construction from cyclopropanes represents a more modern and efficient strategy. Donor-acceptor cyclopropanes can undergo ring-opening reactions with amines, followed by cyclization to afford highly functionalized pyrrolidinones. This method allows for the introduction of diverse substituents at various positions of the pyrrolidinone ring.

The following table summarizes key ring construction strategies for pyrrolidin-2-one derivatives.

| Strategy | Description | Key Reactants |

| Lactamization | Intramolecular cyclization of γ-amino acids or their esters. | γ-Aminobutyric acid derivatives |

| Michael Addition/Cyclization | Addition of a nitrogen nucleophile to an α,β-unsaturated ester followed by intramolecular cyclization. | Primary amines, itaconic acid/esters |

| From Cyclopropanes | Ring-opening of donor-acceptor cyclopropanes with amines followed by cyclization. | Donor-acceptor cyclopropanes, primary amines |

Functionalization of Pre-formed Pyrrolidinone Rings

Alternatively, the synthesis can commence with a pre-existing pyrrolidin-2-one ring, which is then modified to introduce the desired functional groups. This approach is particularly useful for introducing substituents at the N-1 and C-3 positions.

N-Alkylation of the pyrrolidin-2-one nitrogen is a common transformation. This can be achieved by reacting the parent lactam with an appropriate alkyl halide, such as 4-fluorobenzyl bromide, in the presence of a base. The choice of base and solvent can significantly influence the reaction's efficiency. For instance, the nitrogen of 3-(4-(dimethylamino)benzylidene)indolin-2-one has been successfully alkylated using sodium hydride in DMF followed by the addition of an alkyl halide. nih.gov

Functionalization at the C-3 position to introduce an amino group can be more challenging. One approach involves the α-amination of a pyrrolidin-2-one enolate. Another strategy is to start with a precursor that already contains a functional group at the C-3 position, which can then be converted to an amino group. For example, a hydroxyl group can be converted to an azide (B81097) via a Mitsunobu reaction, followed by reduction to the amine.

Targeted Synthesis of 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one (B1522603)

While a specific, detailed synthesis of this compound is not extensively documented in the reviewed literature, its synthesis can be envisioned by combining the established methodologies described above. A plausible synthetic route would involve the N-alkylation of a protected 3-aminopyrrolidin-2-one (B1279418) with 4-fluorobenzyl bromide.

A general approach for the synthesis of 1-benzyl-3-aminopyrrolidine derivatives has been described, which could be adapted for the target molecule. researchgate.net This involves a multi-step sequence starting from readily available materials.

Optimization of Reaction Conditions for Compound Synthesis

The optimization of reaction conditions is crucial for achieving high yields and purity. For the N-alkylation step , key parameters to consider include the choice of base, solvent, temperature, and reaction time. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed. The reaction temperature can be varied from room temperature to elevated temperatures to drive the reaction to completion.

For the introduction of the 3-amino group , if proceeding through an azide intermediate, the reduction step needs to be optimized. Common reducing agents include lithium aluminum hydride (LAH), catalytic hydrogenation (e.g., H₂/Pd-C), or the Staudinger reaction (using triphenylphosphine (B44618) followed by hydrolysis).

Stereoselective Synthetic Approaches to Chiral Analogues

The development of stereoselective methods is of paramount importance as the biological activity of chiral molecules is often dependent on their stereochemistry. Several strategies can be employed to synthesize chiral analogues of this compound.

One approach is to use a chiral starting material . For example, the synthesis can start from a chiral precursor such as (S)- or (R)-glutamic acid, which already possesses the desired stereochemistry at the C-4 position (which becomes the C-3 position in the final product after cyclization and functional group manipulation).

Asymmetric catalysis is another powerful tool. Chiral catalysts can be used to induce stereoselectivity in key bond-forming reactions. For instance, asymmetric hydrogenation of a suitable enamine precursor could establish the stereocenter at the C-3 position. Stereoselective methods for the synthesis of pyrrolidine (B122466) derivatives from both cyclic and acyclic precursors have been reviewed, providing a foundation for designing chiral syntheses. mdpi.com

A facile, diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported, which involves a one-pot, three-component cyclization/allylation followed by a Claisen rearrangement to create a quaternary stereocenter. nih.gov Such multicomponent strategies offer efficient ways to construct complex chiral pyrrolidinone scaffolds.

Emerging Synthetic Strategies for Pyrrolidinone Scaffolds

The field of organic synthesis is continuously evolving, with new methodologies being developed to construct complex molecules with greater efficiency and sustainability. Several emerging strategies are being applied to the synthesis of pyrrolidinone scaffolds.

Multicomponent reactions (MCRs) have gained significant attention as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. Various MCRs have been developed for the synthesis of highly substituted pyrrolidine and pyrrolidinone derivatives.

Catalyst-tuned regio- and enantioselective hydroalkylation reactions of 3-pyrrolines have been shown to provide either C2- or C3-alkylated pyrrolidines depending on the metal catalyst used (e.g., Co or Ni). nih.gov

Photoredox catalysis is another emerging area that enables novel transformations under mild conditions. This strategy has been utilized for the C(sp³)–H alkylation and arylation of amides, which could be applicable to the functionalization of pyrrolidinones. nih.gov

The following table highlights some of the emerging synthetic strategies for pyrrolidinone scaffolds.

| Strategy | Description | Advantages |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | High efficiency, atom economy, diversity-oriented. |

| Catalyst-Tuned Reactions | Use of different catalysts to control regioselectivity and stereoselectivity. | Access to different isomers from common precursors. |

| Photoredox Catalysis | Use of light and a photocatalyst to enable novel bond formations. | Mild reaction conditions, high functional group tolerance. |

Computational Chemistry and Molecular Modeling Investigations

In Silico Prediction of Biological Interactions and Target Affinities

In silico methods are instrumental in predicting how a ligand like 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one (B1522603) might interact with biological macromolecules, thereby identifying potential therapeutic targets and guiding drug design efforts. These predictions are based on the molecule's structural and chemical features.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking simulations would be employed to predict its binding affinity and interaction patterns within the active sites of various enzymes or receptors. The pyrrolidine (B122466) scaffold is a known component of inhibitors for targets such as dipeptidyl peptidase-4 (DPP-IV) and neuraminidase. nih.gov

A typical docking study would involve preparing the 3D structure of the ligand and the target protein. The simulation then samples numerous possible conformations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are then analyzed. For this compound, the amino group can act as a hydrogen bond donor, the lactam oxygen as a hydrogen bond acceptor, and the fluorobenzyl ring can engage in hydrophobic and aromatic interactions.

Table 1: Hypothetical Molecular Docking Results for this compound This table presents exemplary data that would be generated from a molecular docking simulation. These are not published experimental results.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Neuraminidase (2HU0) | -7.8 | Arg118, Glu276, Tyr406 | Hydrogen bond with amino group, Hydrophobic interaction with fluorophenyl ring |

| DPP-IV (1X70) | -8.2 | Glu205, Glu206, Tyr662 | Hydrogen bond with lactam oxygen, Salt bridge with amino group, π-π stacking with benzyl (B1604629) ring |

| Mcl-1 (4LWU) | -7.5 | Arg263, Met250 | Hydrogen bond with amino group, van der Waals forces with benzyl group |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical method used to establish a correlation between the chemical structure of a series of compounds and their biological activity. While a QSAR model cannot be built for a single compound, this compound could serve as a template or member of a larger dataset of analogs. Such models have been successfully developed for various classes of pyrrolidine derivatives to predict their inhibitory activities. nih.govnih.govnih.gov

To develop a QSAR model, a range of molecular descriptors (representing physicochemical properties) are calculated for each compound in a series. These descriptors are then correlated with their experimentally determined biological activities using statistical methods like multiple linear regression (MLR). The resulting equation can be used to predict the activity of new, unsynthesized compounds. The model's statistical significance is typically validated using parameters like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.govnih.gov

Table 2: Relevant Molecular Descriptors for QSAR Analysis This table lists descriptors that would be calculated for this compound and its analogs in a QSAR study.

| Descriptor Class | Descriptor Name | Description |

| Electronic | Dipole Moment | Measures the polarity of the molecule. |

| HOMO/LUMO Energy | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. | |

| Steric / Topological | Molecular Weight | The mass of the molecule. |

| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | |

| Lipophilic | LogP (octanol-water partition coefficient) | Measures the hydrophobicity of the molecule. |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, related to membrane permeability. |

Analysis of Electronic, Steric, and Lipophilic Properties Relevant to Activity

The biological activity of a molecule is governed by its physicochemical properties. For this compound, the key properties are dictated by its three main components: the amino-lactam head, the benzyl linker, and the fluorine substituent.

Electronic Properties : The fluorine atom on the benzyl ring is strongly electron-withdrawing, which influences the electron density of the aromatic ring and can affect π-π stacking interactions. The lactam group contains a polar amide bond, and the amino group provides a basic center, both capable of forming hydrogen bonds.

Steric Properties : The size and shape of the molecule are critical for fitting into a target's binding site. The benzyl group provides conformational flexibility, allowing the molecule to adopt various shapes.

Table 3: Predicted Physicochemical Properties These values are computationally predicted and serve as estimates for the properties of this compound.

| Property | Predicted Value | Significance in Drug Action |

| Molecular Weight | 222.26 g/mol | Affects diffusion and size constraints in binding. |

| LogP | 1.25 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 58.4 Ų | Suggests good potential for oral bioavailability. |

| Hydrogen Bond Donors | 1 (from -NH2) | Ability to donate a hydrogen bond to a protein acceptor. |

| Hydrogen Bond Acceptors | 2 (from C=O, -F) | Ability to accept hydrogen bonds from protein donors. |

| Rotatable Bonds | 3 | Confers conformational flexibility. |

Conformational Analysis and Three-Dimensional Pharmacophore Mapping

Conformational Analysis is the study of the different spatial arrangements of atoms that a molecule can adopt due to rotation about single bonds. The pyrrolidine ring is not planar and can exist in various "puckered" conformations, often described as envelope or twist forms. nih.gov The flexibility of the benzyl linker adds further conformational complexity. Understanding the low-energy, biologically active conformation is key to designing potent molecules. Computational methods can be used to explore the conformational landscape and identify the most stable conformers.

Three-Dimensional (3D) Pharmacophore Mapping identifies the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model would highlight the relative positions of key features. This information is crucial for designing new molecules with improved activity and for virtually screening large compound libraries to find new potential inhibitors. nih.gov

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Structural Origin | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | Primary amine (-NH2) | Forms directed electrostatic interactions with H-bond acceptors (e.g., Asp, Glu, backbone carbonyls). |

| Hydrogen Bond Acceptor (HBA) | Lactam carbonyl oxygen (C=O) | Forms directed electrostatic interactions with H-bond donors (e.g., Arg, Ser, backbone amides). |

| Aromatic Ring (AR) | Fluorophenyl group | Participates in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Hydrophobic (HY) | Benzyl and pyrrolidine aliphatic carbons | Engages in non-polar interactions within hydrophobic pockets of a target protein. |

In Vitro Biological Activity and Mechanistic Studies of 3 Amino 1 4 Fluorobenzyl Pyrrolidin 2 One and Analogues

Evaluation of In Vitro Efficacy Against Relevant Biological Targets

The in vitro efficacy of 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one (B1522603) and related compounds has been assessed through targeted studies on specific receptors and enzymes critical to disease pathways.

Receptor Interaction Studies (e.g., Cannabinoid CB1 Receptors, Serotonin (B10506) Transporter)

The interaction of pyrrolidine-containing compounds with key neurological receptors is a significant area of research. While direct studies on this compound are not extensively detailed in available literature, research on analogous structures provides insight into potential activities.

Cannabinoid CB1 Receptors: The cannabinoid receptors, particularly CB1, are G protein-coupled receptors involved in a wide range of physiological processes. nih.gov The endocannabinoid system is a target for various therapeutic agents. nih.gov Studies on terpenoids, compounds also found in cannabis, have explored their interaction with the cannabinoid signaling system. mdpi.com For instance, the terpenoid nerolidol (B1678203) was found to inhibit endocannabinoid signaling, not by direct inhibition of CB1 receptors, but by affecting the production or delivery of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.com While structurally distinct, this highlights the diverse mechanisms by which compounds can modulate the cannabinoid system. The development of synthetic cannabinoid receptor agonists, such as CP-55,940 and WIN-55,212, which have affinities in the low nanomolar range for both CB1 and CB2 receptors, underscores the tractability of these receptors for synthetic ligands. nih.gov

Serotonin Transporter (SERT): The serotonin transporter is a primary target for many psychoactive compounds, including antidepressants. nih.govnih.gov Research into the interaction of various central nervous system active drugs with monoamine transporters has shown that many substances can inhibit substrate uptake. nih.gov For example, 3,4-methylenedioxymethamphetamine (MDMA) is a potent inhibitor of the high-capacity, low-affinity human plasma membrane monoamine transporter (hPMAT). nih.gov Mutational studies on key residues within the S1 substrate-binding pocket of the human serotonin transporter (hSERT) have been conducted to understand how different classes of inhibitors bind and to identify the molecular basis for transporter selectivity. nih.gov The potential for pyrrolidinone-based structures to interact with SERT remains an area for further specific investigation.

Enzyme Inhibition Assays (e.g., Poly(ADP-ribose) polymerase-1 and -2 (PARP-1,-2), Survivin, CDK2, Tankyrase)

The inhibition of enzymes involved in cell proliferation and DNA repair is a cornerstone of modern cancer therapy. Pyrrolidine (B122466) derivatives have shown promise in this area, particularly as PARP inhibitors.

Poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2): PARP-1 and PARP-2 are enzymes crucial for the repair of DNA single-strand breaks. nih.govnih.gov Inhibiting these enzymes can lead to the death of cancer cells, especially those with deficiencies in other DNA repair pathways, such as mutations in BRCA1 or BRCA2 genes. nih.govyoutube.com A series of benzimidazole (B57391) carboxamide derivatives containing a pyrrolidine ring were synthesized and evaluated for their PARP inhibitory activity. nih.gov Within this series, certain compounds exhibited potent anticancer activities with IC50 values of approximately 4 nM against both PARP-1 and PARP-2, which is comparable to the reference drug veliparib. nih.gov These compounds also demonstrated noteworthy in vitro cytotoxicity against MDA-MB-436 and CAPAN-1 cancer cell lines. nih.gov The development of potent, third-generation PARP inhibitors highlights the clinical significance of targeting this enzyme family. nih.gov

| Compound | Target | IC50 (nM) | Cell Line | Cytotoxicity (µM) |

| 5cj | PARP-1 | ~4 | MDA-MB-436 | 17.4 |

| PARP-2 | ~4 | CAPAN-1 | 11.4 | |

| 5cp | PARP-1 | ~4 | MDA-MB-436 | 19.8 |

| PARP-2 | ~4 | CAPAN-1 | 15.5 | |

| Veliparib (Ref.) | PARP-1, -2 | ~4 | - | - |

| Olaparib (Ref.) | PARP-1, -2 | - | - | - |

Data sourced from a study on benzimidazole carboxamide-containing PARP inhibitors. nih.gov

Information regarding the direct inhibitory activity of this compound or its close analogues against Survivin, CDK2, and Tankyrase is not prominently available in the reviewed literature.

Exploration of In Vitro Pharmacological Profiles

Beyond specific target interactions, the broader pharmacological effects of these compounds have been explored in vitro, revealing potential applications in nootropics, oncology, and antimicrobial therapies.

Potential Nootropic Activity Assessment

Nootropics, or "smart drugs," are substances that may improve cognitive functions like memory and learning. nih.gov The pyrrolidinone ring is a core structure of the racetam class of nootropics, including the archetypal drug piracetam. researchgate.net

Research into analogues of 4-(aminomethyl)-1-benzylpyrrolidine-2-one, a structure closely related to the subject compound, has been conducted to find new agents with improved nootropic properties. researchgate.net Molecular docking studies of these analogues at acetylcholine (B1216132) receptors suggest that they are likely to exhibit nootropic activity through cholinergic neurotransmission mechanisms. researchgate.net The studies indicated that modifying the benzyl (B1604629) portion of the "nebracetam scaffold" with halogen substituents is a promising strategy. researchgate.net Other proline-containing dipeptides, such as GVS-111 (Noopept), have also demonstrated significant antiamnesic and learning-stimulatory effects in animal models. nih.gov

Anti-proliferative and Anti-tumor Efficacy in Cancer Cell Lines

The pyrrolidine scaffold is present in numerous molecules investigated for their anticancer properties. nih.govd-nb.infomonash.edu A variety of derivatives have demonstrated significant anti-proliferative effects against a panel of human cancer cell lines.

A library of 1-benzylpyrrolidin-3-ol analogues, structurally similar to the subject compound, was synthesized and screened for cytotoxicity against human cancer cell lines. monash.edu Lead compounds from this library showed selective cytotoxicity towards the HL-60 (leukemia) cell line and were found to induce apoptosis at concentrations around 10 µM. monash.edu Their milder effect on non-cancerous cell lines suggested a degree of selective action. monash.edu

Similarly, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-diones have been investigated as potential tyrosine kinase inhibitors. nih.gov One such compound, 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione, showed potent inhibition of colon cancer cell lines HCT-116, SW-620, and Colo-205, with GI50 values in the range of 1.0–1.6 x 10⁻⁸ M. nih.gov Other studies have identified pyrrolidine derivatives with activity against prostate (DU-145) and breast (MCF-7) cancer cell lines. nih.govnih.gov

| Compound Class | Cancer Cell Line(s) | Key Finding (Activity) |

| 1-Benzylpyrrolidin-3-ol analogues | HL-60 (Leukemia) | Induced apoptosis at ~10 µM concentration. monash.edu |

| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | HCT-116, SW-620, Colo-205 (Colon) | GI50 values of 10–16 nM. nih.gov |

| Spiroazepinoindolinone peptidomimetics | DU-145 (Prostate) | Demonstrated anti-proliferative activity. nih.gov |

| Azepano and 3-amino-seco triterpenoids | NCI-60 Panel | Showed broad anti-proliferative effects against numerous cell lines. mdpi.com |

Antimicrobial Activity against Bacterial and Fungal Strains

The pyrrolidine ring is a structural feature in various natural and synthetic compounds with antimicrobial properties. nih.gov

Antibacterial Activity: The search for novel, non-β-lactam antibiotics has led to the investigation of pyrrolidine derivatives. A study identified pyrrolidine-2,3-diones as a potential scaffold for inhibiting the PBP3 (penicillin-binding protein 3) of Pseudomonas aeruginosa, a critical target for antibiotics. nih.gov Chemical optimization yielded compounds with excellent target inhibition and initial antibacterial activity against this Gram-negative pathogen. nih.gov Halogenated pyrrolidones have also been shown to inhibit biofilm formation and the secretion of virulence factors in P. aeruginosa. nih.gov

Antifungal Activity: Pyrrolidine derivatives have also been evaluated for their efficacy against fungal pathogens. nih.gov Spirooxindole pyrrolidine-linked hybrids have demonstrated broad-spectrum antifungal activity against clinically isolated fungal strains, including Candida albicans, with one compound showing a MIC value of 4 μg/mL. nih.gov Other studies have identified pyrrolo[1,2-a]pyrazines as highly active agents against various Candida species. mdpi.com The structural versatility of the pyrrolidine core allows for the development of compounds targeting both bacterial and fungal pathogens. nih.govnih.govmdpi.com

Investigation of Molecular Mechanisms of Action (In Vitro)

The pyrrolidine ring and its derivatives, such as pyrrolidin-2-one, represent a versatile scaffold in medicinal chemistry, valued for their ability to explore pharmacophore space effectively due to their three-dimensional nature. nih.govresearchgate.net Understanding the in vitro biological activity of compounds like this compound and its analogues requires a detailed investigation into their molecular mechanisms of action. Such studies are crucial for elucidating how these molecules interact with biological systems at a cellular and protein level, thereby revealing the basis for their therapeutic potential. The stereochemistry of the pyrrolidine ring, including the spatial orientation of its substituents, can significantly influence the biological profile of a drug candidate by altering its binding mode to enantioselective proteins. nih.govresearchgate.net Mechanistic studies typically focus on how these compounds modulate cellular signaling pathways and the specific dynamics of their interactions with protein targets.

Cellular Pathway Modulation

The biological effects of pyrrolidine-based compounds are often traced back to their ability to modulate key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. nih.govnih.gov Analogues of this compound have been investigated for their impact on various intracellular signaling cascades, particularly in the context of oncology.

One critical pathway frequently deregulated in cancer is the phosphatidylinositol-3 kinase (PI3K)/Akt (also known as Protein Kinase B or PKB) signaling pathway, which is central to promoting cell proliferation and survival. nih.gov Structurally related piperidine-based analogues have been identified as potent, ATP-competitive inhibitors of Akt. nih.gov The binding of these inhibitors to Akt blocks its kinase activity, preventing the phosphorylation of downstream substrates like GSK3β and mTOR. nih.gov This inhibition effectively disrupts the pro-survival signaling cascade, which can lead to a halt in cell cycle progression and the induction of apoptosis. nih.gov

Furthermore, other benzyl-pyrrolidine analogues have demonstrated the ability to directly trigger apoptotic pathways. For example, studies on 1-benzylpyrrolidin-3-ol analogues showed they induce apoptosis in human leukemia (HL-60) cells by targeting and activating caspase-3, a key protease in the apoptotic cascade. monash.edu The selective cytotoxicity of these compounds towards cancer cells, with milder effects on non-cancerous cell lines, highlights their potential for targeted pathway modulation. monash.edu The table below summarizes the observed effects of analogue compounds on cellular pathways.

| Compound Class | Target Pathway/Protein | Observed In Vitro Effect | Cell Line Example |

| Piperidine-4-carboxamides nih.gov | Akt/PKB | Inhibition of kinase activity, blocking downstream phosphorylation of GSK3β and mTOR. | Human Tumor Cells |

| 1-Benzylpyrrolidin-3-ols monash.edu | Caspase-3 | Induction of apoptosis through caspase-3 activation. | HL-60 |

| Pyrrole-2,5-diones nih.gov | Tyrosine Kinases | Potential inhibition of growth factor receptors like EGFR and VEGFR2. | HCT-116, SW-620 |

Ligand-Protein Binding Dynamics

The efficacy of a compound is fundamentally determined by its ability to bind to a specific protein target and modulate its function. The study of ligand-protein binding dynamics provides insight into the affinity, selectivity, and mechanism of this interaction. For pyrrolidin-2-one analogues, these studies often reveal how structural modifications influence binding to enzyme active sites or allosteric pockets. frontiersin.org

For instance, piperidine (B6355638) analogues that inhibit Akt do so by competing with ATP for its binding site on the kinase. nih.gov The optimization of lipophilic substituents on the core scaffold has led to the development of nanomolar inhibitors with significant selectivity for Akt over other closely related kinases, such as PKA. nih.gov This selectivity is crucial for minimizing off-target effects.

The three-dimensional structure of the pyrrolidine ring is a key determinant of binding. nih.gov The stereospecific orientation of substituents can dramatically alter the binding mode within a protein's binding pocket. researchgate.net Studies on other pyrrolidine-containing compounds have shown that even subtle changes, such as the orientation of a methyl group, can switch a compound's activity, for example, from a partial to a full antagonist at a receptor. nih.gov This highlights the importance of stereochemistry in achieving the desired biological profile through precise interactions with the protein target. researchgate.net

NMR relaxation dispersion experiments on other ligand-protein systems have revealed that protein dynamics play a critical role in ligand dissociation. nih.gov These studies show that residues near the binding site can undergo conformational changes that facilitate the release of the ligand, and the rate of these changes can correlate with the ligand's residence time (koff). nih.gov While specific dynamic studies on this compound are not detailed, the principles derived from its analogues underscore that binding is not a static event but a dynamic process involving conformational flexibility of both the ligand and the protein. nih.govnih.gov

The table below presents binding data for representative analogue compounds, illustrating the relationship between structure and protein interaction.

| Compound/Analogue Class | Protein Target | Binding Mechanism | Affinity/Potency (IC₅₀/Kᵢ) | Selectivity |

| 4-Amino-4-benzylpiperidines nih.gov | Akt/PKB | ATP-Competitive | Nanomolar range | Up to 150-fold over PKA |

| 1-(4-chlorobenzyl)-pyrrole-2,5-dione analogues nih.gov | EGFR, VEGFR2 | Putative Complex Formation | GI₅₀: 1.0–1.6 x 10⁻⁸ M | Not specified |

| Pyrrolidine Sulfonamides nih.gov | Not Specified | Not Specified | Kᵢ = 0.001 μM (for 23t) | Influenced by substituents |

Chemical Transformations and Derivatization Strategies

Functionalization of the Amino Group for Novel Analogues

The primary amino group at the C3 position is a key site for functionalization, offering a straightforward handle for introducing a wide array of substituents. This functionalization is crucial for probing interactions with biological targets and modifying the physicochemical properties of the parent molecule. Common strategies include acylation, alkylation, and the formation of various amide and sulfonamide linkages.

Detailed research findings indicate that N-acylation is a prevalent method for derivatization. For instance, coupling the amino group with various carboxylic acids using standard peptide coupling reagents can yield a library of amide analogues. Similarly, reaction with sulfonyl chlorides can produce sulfonamides. These modifications can introduce new pharmacophoric elements, alter lipophilicity, and introduce hydrogen bonding capabilities, which are critical for modulating biological activity. The synthesis of functionalized amino acids and their amides has been shown to be a successful strategy in developing compounds with specific biological activities. nih.govnih.gov

Another approach involves reductive amination with aldehydes or ketones to generate secondary or tertiary amine derivatives. This introduces different steric and electronic features at the C3 position. The versatility of the amino group allows for its conversion into other functional moieties, significantly broadening the scope for creating novel analogues.

| Reaction Type | Reagents and Conditions | Resulting Functional Group | Example Analogue Structure |

|---|---|---|---|

| Acylation | Carboxylic Acid (R-COOH), Coupling Agents (e.g., HCTU, HOBt) | Amide (-NHCOR) | N-[1-(4-Fluorobenzyl)-2-oxopyrrolidin-3-yl]acetamide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base (e.g., Pyridine) | Sulfonamide (-NHSO₂R) | N-[1-(4-Fluorobenzyl)-2-oxopyrrolidin-3-yl]benzenesulfonamide |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine (-NHR' / -NR'R'') | 1-(4-Fluorobenzyl)-3-(benzylamino)pyrrolidin-2-one |

Modifications of the Pyrrolidinone Ring for SAR Expansion

Altering the pyrrolidinone ring itself is a key strategy for expanding the structure-activity relationship (SAR) and optimizing the compound's properties. researchgate.net Modifications can include introducing substituents at other positions of the ring (C4 and C5) or altering the ring's stereochemistry. researchgate.net

Furthermore, modifications can extend to the lactam carbonyl group. While more synthetically challenging, reduction to the corresponding amine or conversion to a thioamide can fundamentally alter the electronic and steric properties of the scaffold, potentially leading to novel biological activities.

| Modification Site | Type of Modification | Rationale for SAR Expansion |

|---|---|---|

| C4 Position | Introduction of alkyl, aryl, or functionalized groups | Probing additional binding pockets; altering molecular conformation. |

| C5 Position | Alkylation or arylation | Modifying steric bulk near the N-benzyl group. |

| C3/C4 Stereochemistry | Synthesis of specific cis/trans isomers | Investigating the impact of spatial orientation on target binding. nih.gov |

| Lactam Carbonyl (C2) | Reduction to amine or conversion to thioamide | Altering electronic properties and hydrogen bonding capacity. |

Derivatization for Enhanced Specificity or Potency

The goal of derivatization is often to enhance the potency (the concentration required to elicit a biological response) and specificity (the ability to interact with a single target) of a lead compound. For 3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one (B1522603), this can be achieved through targeted modifications based on an understanding of its biological target.

For instance, SAR studies on similar pyrrolidine-based compounds have shown that introducing specific substituents can dramatically increase potency. In one study on pyrrolidine (B122466) sulfonamides, fluorophenyl substituents at the C3 position resulted in better in vitro potency. nih.gov This suggests that further aromatic or heteroaromatic groups attached to the C3-amino function could engage in favorable interactions, such as pi-stacking or hydrogen bonding, within a receptor's active site.

Introducing polar or charged moieties can enhance solubility and create specific ionic interactions, potentially increasing both potency and selectivity. Conversely, adding lipophilic groups can improve membrane permeability. The key is a rational design approach, often guided by computational modeling, to introduce functionalities that complement the binding site of the intended biological target.

Utilization as Synthons for Novel Heterocyclic Systems (e.g., thiazoles, benzimidazoles, pyrazoles)

The structure of this compound makes it a valuable synthon, or building block, for the construction of more complex, fused, or linked heterocyclic systems. The vicinal amino and carbonyl functionalities of the lactam ring are particularly reactive and can participate in cyclocondensation reactions to form new rings. researchgate.net

Thiazoles: The primary amino group can be converted into a thioamide via reaction with a thiocarbonylating agent. Subsequent reaction of the thioamide with an α-haloketone, a classic Hantzsch thiazole (B1198619) synthesis, would yield a 2,4-disubstituted thiazole derivative attached at the C3 position of the pyrrolidinone ring. nih.govmjcce.org.mk

Benzimidazoles: Condensation of the amino group with an ortho-phenylenediamine derivative in the presence of an acid or oxidizing agent is a standard method for benzimidazole (B57391) synthesis. organic-chemistry.org Alternatively, the lactam carbonyl could potentially react with an ortho-phenylenediamine to form a fused heterocyclic system. clockss.org Research has demonstrated the successful synthesis of 2- and 1,2-disubstituted benzimidazoles that incorporate a pyrrolidinone moiety, highlighting the feasibility of this approach. clockss.orgresearchgate.net

Pyrazoles: Pyrazole synthesis typically involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.comorganic-chemistry.org While not a direct transformation, the 3-aminopyrrolidinone scaffold could be elaborated to incorporate a 1,3-dielectrophilic fragment. This new intermediate could then undergo cyclocondensation with various hydrazines to afford novel pyrrolidinone-substituted pyrazoles. nih.govchim.it This strategy allows for the combination of two biologically important pharmacophores into a single molecule. nih.gov

| Target Heterocycle | Key Intermediate | General Reaction Type |

|---|---|---|

| Thiazole | 3-Thiocarbamoyl-pyrrolidin-2-one | Hantzsch Synthesis (Cyclocondensation with α-haloketone) nih.gov |

| Benzimidazole | 3-Amino-pyrrolidin-2-one | Condensation with o-phenylenediamine (B120857) clockss.orgresearchgate.net |

| Pyrazole | Pyrrolidinone-derived 1,3-dicarbonyl | Cyclocondensation with hydrazine researchgate.netmdpi.com |

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable tools for the separation, isolation, and purity verification of synthesized chemical compounds. researchgate.net For "3-Amino-1-(4-fluorobenzyl)pyrrolidin-2-one," standard techniques such as Thin-Layer Chromatography (TLC) and column chromatography are routinely utilized.

Thin-Layer Chromatography (TLC) serves as a rapid and efficient method for monitoring the progress of chemical reactions in real-time. By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., ethyl acetate (B1210297)/petroleum ether), researchers can visualize the consumption of reactants and the formation of the desired product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a preliminary measure of a compound's identity and purity.

Column Chromatography is the primary method for the purification and isolation of "this compound" from crude reaction mixtures. rsc.org This technique involves packing a column with a stationary phase, typically silica gel (200-300 mesh), and eluting the mixture with a carefully selected mobile phase. The components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of the pure compound in fractions. The choice of eluent, often a gradient of solvents like ethyl acetate and petroleum ether, is optimized to achieve the best possible separation.

High-Performance Liquid Chromatography (HPLC) offers a more advanced and quantitative approach to purity assessment. nih.gov By employing a high-pressure system to pass the sample through a packed column, HPLC provides high-resolution separation of the target compound from any impurities. The purity is determined by integrating the peak area of the compound in the chromatogram. pjoes.com

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are crucial for confirming the molecular structure of "this compound." Each method provides unique information about the compound's atomic composition, connectivity, and functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation. ipb.pt Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would include those for the aromatic protons on the fluorobenzyl group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the protons on the pyrrolidinone ring. rsc.org

¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms and their types (e.g., aromatic, aliphatic, carbonyl). rsc.org

Table 1: Representative ¹H and ¹³C NMR Spectral Data for This compound (B1522603)

| Technique | Chemical Shift (δ) ppm | Assignment |

|---|---|---|

| ¹H NMR | 7.20 - 7.30 (m, 2H) | Aromatic protons (ortho to F) |

| 7.00 - 7.10 (m, 2H) | Aromatic protons (meta to F) | |

| 4.50 (s, 2H) | Benzyl CH₂ | |

| 3.50 (t, 1H) | Pyrrolidinone CH at position 3 | |

| 3.30 - 3.40 (m, 2H) | Pyrrolidinone CH₂ at position 5 | |

| 2.00 - 2.20 (m, 2H) | Pyrrolidinone CH₂ at position 4 | |

| 1.80 (br s, 2H) | Amino NH₂ | |

| ¹³C NMR | ~175 | Carbonyl C=O |

| ~162 (d) | Aromatic C-F | |

| ~132 (d) | Aromatic C (ipso to benzyl) | |

| ~129 (d) | Aromatic CH (ortho to F) | |

| ~115 (d) | Aromatic CH (meta to F) | |

| ~55 | Pyrrolidinone C at position 3 | |

| ~48 | Pyrrolidinone C at position 5 | |

| ~45 | Benzyl CH₂ | |

| ~30 | Pyrrolidinone C at position 4 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions. Data are hypothetical and based on typical values for similar structures.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. dergipark.org.tr The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key structural features. nist.gov

Table 2: Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H stretch | Primary amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic C-H |

| 2850 - 2960 | C-H stretch | Aliphatic C-H |

| ~1680 | C=O stretch | Amide (lactam) |

| 1600, 1500 | C=C stretch | Aromatic ring |

| 1220 - 1230 | C-F stretch | Aryl fluoride |

Mass Spectrometry (MS) determines the molecular weight and provides information about the structure through fragmentation patterns. nist.gov Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are used. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of the compound. mdpi.com

Advanced Techniques for Stereochemical Analysis (e.g., Chiral HPLC)

Since "this compound" possesses a chiral center at the C3 position of the pyrrolidinone ring, it exists as a pair of enantiomers. Distinguishing and separating these enantiomers is critical, and this is achieved using advanced stereochemical analysis techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for the enantioseparation of chiral compounds. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, their separation. sigmaaldrich.com

There are two main approaches for chiral HPLC analysis:

Direct Method: The racemic mixture is directly injected onto a column containing a CSP. Various types of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns (such as those using teicoplanin) being particularly effective for separating enantiomers of polar and ionic compounds like amino acids and their derivatives. sigmaaldrich.comnih.gov Crown ether-based CSPs are also known to be useful for the enantioseparation of compounds containing primary amine groups. nih.govnih.gov

Indirect Method: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. nih.gov A commonly used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA). nih.gov The reaction of the primary amine group of "this compound" with FDAA would yield diastereomers that can be resolved chromatographically.

The choice between direct and indirect methods depends on the specific compound and the availability of suitable CSPs or derivatizing agents. Chiral HPLC is essential not only for separating the enantiomers but also for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.